A Technical Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS No. 1701-27-5)
A Technical Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS No. 1701-27-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with the CAS number 1701-27-5. This compound serves as a critical building block in medicinal chemistry and drug discovery, primarily as an intermediate in the synthesis of novel therapeutic agents. Its trifluoromethyl and chloro substitutions make it a versatile scaffold for developing compounds with potential applications in oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its role as a precursor to biologically active molecules, supported by generalized experimental protocols and conceptual workflows.
Chemical and Physical Properties
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a solid at room temperature. The trifluoromethyl group significantly influences its electronic properties and metabolic stability, a desirable feature in drug design.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1701-27-5 | [2] |
| Molecular Formula | C₁₁H₇ClF₃NO | [2] |
| Molecular Weight | 261.63 g/mol | [2] |
| Melting Point | 105-107 °C | [2] |
| Boiling Point | 280.7±35.0 °C (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Reaction Pathways
While a specific, detailed protocol for the direct synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is not widely available in public literature, a general synthetic pathway can be inferred from established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[2] A plausible synthetic workflow would likely begin with a substituted aniline precursor.
A generalized synthetic approach involves the cyclization of an appropriately substituted aniline with a β-ketoester bearing a trifluoromethyl group, followed by chlorination. The key steps would be the formation of the quinoline-4-one intermediate, which is then converted to the final 4-chloro product.
Caption: Generalized synthetic workflow for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline.
Applications in Research and Drug Development
The primary utility of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution. This allows for the introduction of various functional groups and side chains, a key strategy in the development of targeted therapies.[2]
Precursor for Anticancer Agents
The quinoline scaffold is a privileged structure in the development of anticancer agents.[3] Derivatives of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline are valuable precursors for compounds screened for anticancer activity. The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacological properties of the final drug candidates.[2] These derivatives are often investigated as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways.[4][5]
Potential as Anti-inflammatory Agents
Quinoline derivatives have also been explored for their anti-inflammatory properties.[6][7] The development of novel anti-inflammatory drugs is an active area of research, and intermediates like 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline provide a starting point for the synthesis of compounds that may modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this specific compound are often proprietary. However, generalized procedures for similar quinoline derivatives can be adapted.
General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the synthesis of 4-anilino-quinoline derivatives from a 4-chloroquinoline intermediate.
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Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.
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Addition of Reagents: Add the desired substituted aniline (1.0-1.2 equivalents) to the solution. A catalytic amount of a strong acid like concentrated HCl can be added to facilitate the reaction.
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Heating: The reaction mixture is heated to reflux and stirred for a period of 4 to 24 hours.
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Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Drug discovery workflow utilizing the subject compound as a starting material.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the anticancer potential of synthesized derivatives.
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Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways
While the direct targets of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline are not established, its derivatives are often designed to inhibit key signaling pathways implicated in cancer. A hypothetical signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
Conclusion
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a valuable chemical intermediate for the synthesis of biologically active molecules. Its structural features make it an attractive starting point for the development of novel anticancer and anti-inflammatory agents. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore its full therapeutic potential. The protocols and workflows provided in this guide offer a foundational framework for researchers entering this area of study.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
